molecular formula C18H29N3O2 B2895720 Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate CAS No. 2411253-32-0

Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2895720
CAS No.: 2411253-32-0
M. Wt: 319.449
InChI Key: RBWFOCDRTJLQGG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate is a piperidine-derived compound featuring a tert-butyl carbamate-protected amine group. The molecule consists of a central piperidine ring substituted at the 4-position with an amino group and a benzyl moiety at the 1-position. The methylene bridge links the carbamate group to the piperidine ring, enhancing steric protection of the amine, a common strategy to improve stability during synthetic workflows. This compound is typically utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase-targeting agents, or CNS-active molecules due to its structural versatility .

Properties

IUPAC Name

tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-14-18(19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFOCDRTJLQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Multi-Step Synthesis via Piperidine Functionalization

A widely cited method involves the functionalization of 4-amino-1-benzylpiperidine, as outlined below:

Step 1: Protection of the Amine Group

The primary amine group of 4-amino-1-benzylpiperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). This step forms the tert-butyl carbamate intermediate:
$$
\text{4-Amino-1-benzylpiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{tert-butyl N-(1-benzylpiperidin-4-yl)carbamate}
$$

Step 2: Alkylation of the Carbamate

The protected amine undergoes alkylation with methyl iodide or bromomethyl tert-butyl carbamate to introduce the methylene bridge. This reaction is conducted in anhydrous dimethylformamide (DMF) using potassium carbonate as a base:
$$
\text{tert-butyl N-(1-benzylpiperidin-4-yl)carbamate} + \text{BrCH}2\text{Boc} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate}
$$

Step 3: Deprotection and Final Product Isolation

The tert-butyl group is selectively removed using hydrochloric acid in dioxane, yielding the target compound after recrystallization:
$$
\text{tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate} \xrightarrow{\text{HCl, dioxane}} \text{Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate}
$$

Key Data:

  • Yield: 72–85% (over three steps)
  • Purity: >98% (HPLC)

Alternative Route via Reductive Amination

An alternative approach employs reductive amination to construct the piperidine ring:

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine

3-Pyridone is reacted with benzyl bromide in ethanol to form N-benzyl-3-pyridone quaternary ammonium salt, which is reduced using sodium borohydride (NaBH4) to yield N-benzyl-3-hydroxypiperidine:
$$
\text{3-Pyridone} + \text{Benzyl bromide} \xrightarrow{\text{EtOH}} \text{N-Benzyl-3-pyridone salt} \xrightarrow{\text{NaBH}_4} \text{N-Benzyl-3-hydroxypiperidine}
$$

Step 2: Boc Protection and Oxidation

The hydroxyl group is protected with Boc anhydride under hydrogenation (Pd/C catalyst), followed by oxidation with dimethyl sulfoxide (DMSO) and oxalyl chloride to introduce the ketone group:
$$
\text{N-Benzyl-3-hydroxypiperidine} + \text{Boc}2\text{O} \xrightarrow{\text{Pd/C, H}2} \text{N-Boc-3-hydroxypiperidine} \xrightarrow{\text{DMSO, (COCl)}_2} \text{N-Boc-3-piperidone}
$$

Step 3: Amination and Alkylation

The ketone is converted to an amine via reductive amination, followed by alkylation with tert-butyl bromoacetate to install the carbamate group.

Key Data:

  • Overall Yield: 42%
  • Catalyst: 5% Pd/C

Comparative Analysis of Methods

Table 1: Comparison of Synthetic Routes

Method Starting Material Key Reagents Steps Yield (%) Purity (%)
Multi-Step Synthesis 4-Amino-1-benzylpiperidine Boc2O, K2CO3 3 72–85 >98
Reductive Amination 3-Pyridone NaBH4, Pd/C 5 42 >98

The multi-step synthesis offers higher yields but requires advanced intermediates, whereas the reductive amination route is more modular but lengthier.

Mechanistic Insights and Optimization

Role of the tert-Butyl Group

The tert-butyl carbamate group serves dual roles:

  • Steric Protection : Shields the amine from undesired side reactions during alkylation.
  • Acid-Labile Protection : Enables facile deprotection under mild acidic conditions.

Catalytic Hydrogenation Efficiency

The use of Pd/C in hydrogenation steps ensures high selectivity for debenzylation without affecting the Boc group. Optimal catalyst loading (5–10 wt%) balances cost and reactivity.

Industrial-Scale Production Considerations

Large-scale synthesis employs automated reactors for:

  • Precision Temperature Control : Critical for exothermic reactions like NaBH4 reductions.
  • Continuous Distillation : Removes solvents like DMF, which are challenging to separate.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a nitro group.

  • Reduction: Reduction of the carbamate group to an amine.

  • Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.

Biology: In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Fluorine substitution (as in ) enhances metabolic stability and may improve pharmacokinetic profiles due to reduced oxidative metabolism.

Biological Activity

Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate (CAS No. 163271-08-7) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article outlines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C18H28N2O2
Molecular Weight: 304.43 g/mol
Structure: The compound features a tert-butyl group attached to a carbamate moiety linked to a benzylpiperidine derivative, which is critical for its biological activity.

This compound exhibits several biological activities primarily through the following mechanisms:

  • Cholinesterase Inhibition:
    • The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
    • IC50 Values: In studies comparing various derivatives, compounds similar to this carbamate have demonstrated IC50 values ranging from 7.49 µM to 33.00 nM against AChE, indicating significant inhibitory activity .
  • Anticancer Activity:
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation.
    • Case Studies: In vitro tests on human cancer cell lines (e.g., MCF-7 and A549) have shown promising results with IC50 values around 3.0 µM for related compounds, suggesting potential effectiveness against tumor growth .
  • Neuroprotective Effects:
    • The compound's structure allows it to interact with various neurotransmitter receptors, potentially offering neuroprotective benefits in neurodegenerative diseases.
    • Receptor Targeting: It has been noted for its antagonistic effects on histamine H3 receptors, which are implicated in cognitive functions and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferenceIC50 Values
Cholinesterase InhibitionEnhances cholinergic signaling 7.49 µM - 33.00 nM
Anticancer ActivityInduces apoptosis; inhibits proliferation ~3.0 µM
Neuroprotective EffectsAntagonism at histamine H3 receptors Not specified

Case Studies

  • Inhibition of AChE:
    • A study demonstrated that derivatives of this compound showed significant inhibition of AChE compared to standard drugs used in Alzheimer’s treatment, indicating its potential as a therapeutic agent for cognitive disorders.
  • Anticancer Efficacy:
    • In vitro evaluations revealed that compounds related to this compound effectively reduced cell viability in various cancer cell lines, with mechanisms involving both apoptosis induction and cell cycle arrest.

Q & A

Q. What are the common synthetic routes for Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate?

The synthesis typically involves a multi-step process:

  • Step 1 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine).
  • Step 2 : Benzylation of the piperidine ring via nucleophilic substitution using benzyl chloride or bromide.
  • Step 3 : Coupling of the carbamate group using tert-butyl chloroformate in the presence of a coupling agent like HATU and a base (e.g., DIPEA) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).
StepReagents/ConditionsKey IntermediateYield (%)
1Boc₂O, Et₃N, DCMBoc-protected piperidine85–90
2Benzyl chloride, K₂CO₃, DMF1-Benzylpiperidine75–80
3tert-Butyl chloroformate, HATU, DIPEAFinal product60–70

Q. How is this compound characterized?

Key spectroscopic methods include:

  • NMR : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), benzyl protons (δ ~7.3 ppm), and carbamate carbonyl (δ ~155 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 348.24) .
  • HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Q. What are the primary biological targets of this compound?

The piperidine-carbamate scaffold suggests interactions with:

  • Central Nervous System (CNS) receptors : Dopamine or serotonin receptors due to structural similarity to known ligands.
  • Enzymes : Potential inhibition of cholinesterases or cytochrome P450 isoforms, as observed in structurally analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature Control : Maintain reactions at 0–5°C during Boc protection to avoid over-alkylation.
  • Catalyst Selection : Use HATU over EDCI for higher coupling efficiency in carbamate formation.
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., free amines) .
  • Contradiction Analysis : Discrepancies in yield (e.g., 60% vs. literature-reported 75%) may arise from residual moisture; use molecular sieves in DMF to mitigate hydrolysis.

Q. What experimental strategies assess the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
  • pH Stability Studies : Expose the compound to buffers (pH 1–10) for 24 hours; quantify intact compound using HPLC. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions .

Q. How do structural modifications influence binding affinity to biological targets?

  • Case Study : Replacing the benzyl group with a phenyl-thiazole moiety (as in ) enhances antibacterial activity but reduces CNS penetration due to increased polarity.
  • Methodology :
  • Molecular Docking : Simulate interactions with target proteins (e.g., acetylcholinesterase) using AutoDock Vina.

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

    ModificationTarget Affinity (KD, nM)Bioactivity
    Benzyl120 ± 15Moderate
    Thiazole45 ± 8High

Q. What techniques resolve contradictions in reported biological activities?

  • Reproducibility Checks : Validate enzyme inhibition assays (e.g., IC50 for cholinesterase) under standardized conditions (pH 7.4, 37°C).
  • Structural Analogs : Compare with derivatives (e.g., tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate in ) to isolate structure-activity relationships (SAR).
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers caused by assay variability (e.g., fluorescence vs. radiometric readouts) .

Methodological Notes

  • Data Reliability : Emphasis on peer-reviewed synthesis protocols (e.g., ) and validated biological assays (e.g., ).
  • Key Gaps : Limited industrial-scale data; future studies should explore continuous-flow synthesis for scalability .

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